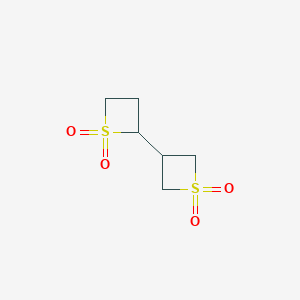
2,3'-Bithietane 1,1,1',1'-tetraoxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3’-Bithietane 1,1,1’,1’-tetraoxide is a chemical compound with the molecular formula C4H4O4S2 It is known for its unique structure, which includes two thietane rings connected by a single bond, with each ring containing a sulfone group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3’-Bithietane 1,1,1’,1’-tetraoxide typically involves the oxidation of 2,3’-bithietane. One common method is the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at low temperatures to prevent decomposition of the product.
Industrial Production Methods
While specific industrial production methods for 2,3’-Bithietane 1,1,1’,1’-tetraoxide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the oxidizing agents and the compound itself.
化学反应分析
Types of Reactions
2,3’-Bithietane 1,1,1’,1’-tetraoxide undergoes various types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxidation state compounds.
Reduction: Reduction reactions can convert the sulfone groups back to sulfides.
Substitution: Nucleophilic substitution reactions can occur at the sulfone groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, acetonitrile, ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce sulfoxides or sulfones, while reduction can yield sulfides.
科学研究应用
2,3’-Bithietane 1,1,1’,1’-tetraoxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying sulfone chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
作用机制
The mechanism by which 2,3’-Bithietane 1,1,1’,1’-tetraoxide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfone groups can participate in various chemical reactions, leading to the formation of reactive intermediates that can modify biological molecules. These interactions can affect cellular processes and pathways, resulting in the observed biological activities.
相似化合物的比较
2,3’-Bithietane 1,1,1’,1’-tetraoxide can be compared with other similar compounds, such as:
2,3’-Bithietane: The parent compound without the sulfone groups.
1,1’-Bithietane 1,1’-dioxide: A related compound with only two sulfone groups.
Tetrahydrothiophene 1,1-dioxide: A similar compound with a single thietane ring and two sulfone groups.
The uniqueness of 2,3’-Bithietane 1,1,1’,1’-tetraoxide lies in its dual thietane ring structure and the presence of four sulfone groups, which confer distinct chemical properties and reactivity.
属性
CAS 编号 |
17471-12-4 |
|---|---|
分子式 |
C6H10O4S2 |
分子量 |
210.3 g/mol |
IUPAC 名称 |
2-(1,1-dioxothietan-3-yl)thietane 1,1-dioxide |
InChI |
InChI=1S/C6H10O4S2/c7-11(8)3-5(4-11)6-1-2-12(6,9)10/h5-6H,1-4H2 |
InChI 键 |
TVDOUUJQVCFKNI-UHFFFAOYSA-N |
规范 SMILES |
C1CS(=O)(=O)C1C2CS(=O)(=O)C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Nitro-3a,4,9,9a-tetrahydro-4,9-ethenonaphtho[2,3-c]furan-1,3-dione](/img/structure/B15075740.png)

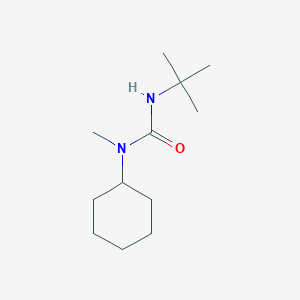




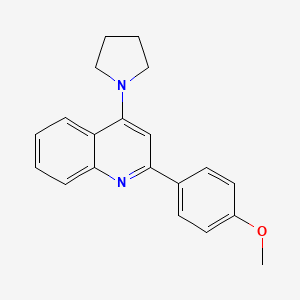
![Silane, trimethyl-7-oxabicyclo[4.1.0]hept-1-yl-](/img/structure/B15075787.png)
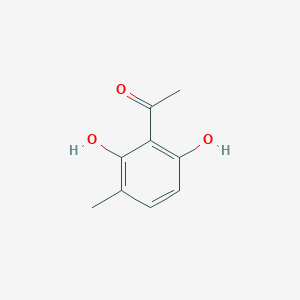
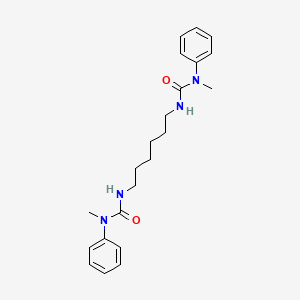
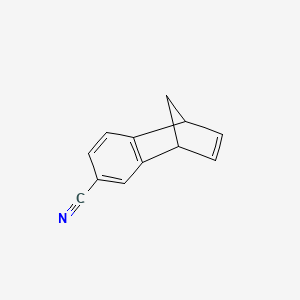
![Ethyl 4-{[(2-fluorophenyl)carbamoyl]amino}benzoate](/img/structure/B15075800.png)
![[1,1'-Biphenyl]-3-yltriphenylsilane](/img/structure/B15075803.png)
